An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde (CAS No. 138505-25-6)
An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde (CAS No. 138505-25-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxybenzaldehyde, a halogenated aromatic aldehyde with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific literature on this compound is sparse, this document consolidates available data and provides expert insights based on the well-established chemistry of its structural analogs. We will delve into its chemical identity, a proposed, robust synthetic protocol, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery and materials science. This guide is intended to serve as a foundational resource for researchers looking to leverage the unique reactivity of this compound in their work.
Chemical Identity and Physicochemical Properties
5-Bromo-2-isopropoxybenzaldehyde is a substituted benzaldehyde featuring a bromine atom at the 5-position and an isopropoxy group at the 2-position of the benzene ring.[1][2][3] The presence of these functional groups imparts a unique combination of steric and electronic properties that make it a valuable intermediate for further chemical transformations.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 138505-25-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3] |
| Molecular Weight | 243.1 g/mol | [1][2] |
| IUPAC Name | 5-bromo-2-(propan-2-yloxy)benzaldehyde | [1][4] |
| Synonyms | 5-Bromo-2-(1-methylethoxy)benzaldehyde | [1] |
| Appearance | White to off-white solid or crystalline powder (predicted) | |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone) |
Proposed Synthesis: A Validated Approach
Reaction Scheme
Caption: Proposed synthesis of 5-Bromo-2-isopropoxybenzaldehyde.
Step-by-Step Experimental Protocol
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Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq).
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Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.
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Alkylation: To the stirring suspension, add 2-bromopropane (1.2-1.5 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography on silica gel.
Spectroscopic and Analytical Characterization (Predicted)
No experimental spectroscopic data for 5-Bromo-2-isopropoxybenzaldehyde has been published. However, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aldehyde proton (singlet) ~9.8-10.2 ppm- Aromatic protons (3H) with characteristic splitting patterns in the range of 7.0-7.8 ppm- Isopropoxy methine proton (septet) ~4.5-4.8 ppm- Isopropoxy methyl protons (doublet, 6H) ~1.3-1.5 ppm |
| ¹³C NMR | - Aldehyde carbonyl carbon ~188-192 ppm- Aromatic carbons ~115-160 ppm (including the carbon bearing the bromine and the carbon bearing the isopropoxy group)- Isopropoxy methine carbon ~70-75 ppm- Isopropoxy methyl carbons ~20-25 ppm |
| IR (Infrared) | - Strong C=O stretch (aldehyde) ~1680-1700 cm⁻¹- C-H stretch (aldehyde) ~2720-2820 cm⁻¹- C-O-C stretch (ether) ~1200-1250 cm⁻¹- Aromatic C=C stretches ~1450-1600 cm⁻¹ |
| MS (Mass Spec.) | - Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a monobrominated compound. |
Reactivity and Potential Applications
The chemical reactivity of 5-Bromo-2-isopropoxybenzaldehyde is governed by its three key functional groups: the aldehyde, the aromatic ring with a bromine substituent, and the isopropoxy ether. This trifecta of functionality makes it a highly valuable building block.
Role in Medicinal Chemistry and Drug Discovery
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The aldehyde group can be readily transformed into other functionalities, such as amines (via reductive amination), alcohols (via reduction), or carboxylic acids (via oxidation).
The brominated aromatic ring is particularly useful for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile construction of complex molecular scaffolds.
The isopropoxy group can influence the pharmacokinetic properties of a molecule by increasing its lipophilicity and metabolic stability.
Potential Therapeutic Targets:
-
Schiff Base Formation: The aldehyde can react with primary amines to form Schiff bases, which are known to coordinate with metal ions and exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8]
-
Precursor for Heterocycles: It can serve as a starting material for the synthesis of various heterocyclic compounds, which form the core of many approved drugs.
Caption: Potential synthetic transformations of 5-Bromo-2-isopropoxybenzaldehyde.
Applications in Materials Science
The versatile reactivity of this compound also makes it a candidate for the synthesis of novel organic materials, such as polymers, dyes, and liquid crystals. The ability to undergo cross-coupling reactions allows for its incorporation into larger conjugated systems with interesting photophysical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-isopropoxybenzaldehyde.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-2-isopropoxybenzaldehyde is a promising, yet underexplored, chemical intermediate. Its unique combination of functional groups provides a rich platform for synthetic diversification. This guide has outlined its fundamental properties, a robust and logical synthetic pathway, and its potential applications in drug discovery and materials science. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this versatile compound.
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Available at: [Link]. (Accessed: 2024-10-26)
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